![molecular formula C17H13BrClNO B13882533 6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline CAS No. 918519-49-0](/img/structure/B13882533.png)
6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline
Description
6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline is a quinoline-based compound with a bromine atom at position 6, a methoxy group at position 2, and a 4-chlorobenzyl substituent at position 2. This molecule serves as a critical intermediate in the synthesis of tuberculosis (TB) drug candidates, particularly analogs of bedaquiline (TMC-207) . Its structure has been characterized via X-ray crystallography, revealing a planar quinoline core with distinct substituents influencing electronic and steric properties . The compound is synthesized via multi-step reactions, often starting from 3-phenylpropanoic acid or through coupling reactions involving boronic acids and palladium catalysts . Key synthetic steps include halogenation, alkylation, and cross-coupling reactions, with yields optimized under specific conditions (e.g., 73% yield using acetonitrile and triethylamine) .
Properties
CAS No. |
918519-49-0 |
---|---|
Molecular Formula |
C17H13BrClNO |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
6-bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline |
InChI |
InChI=1S/C17H13BrClNO/c1-21-17-13(8-11-2-5-15(19)6-3-11)9-12-10-14(18)4-7-16(12)20-17/h2-7,9-10H,8H2,1H3 |
InChI Key |
VHQNQUIPODZMBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Stepwise Synthesis
Step 1: Synthesis of 3-Benzyl-6-bromo-2-chloroquinoline
- Reagents and Conditions:
- Phosphorus oxychloride (71.4–80 mL)
- Dimethylformamide (DMF) (27.2–30 mL)
- N-(4-bromophenyl)-3-hydrocinnamamide (34.3–36.5 g)
- Reaction temperature: Initial cooling bath at 15–30 °C during DMF addition, then heated to 35–45 °C for dissolution, followed by reaction at 80 °C overnight.
- Procedure:
- Phosphorus oxychloride is added slowly to cooled DMF under stirring.
- N-(4-bromophenyl)-3-hydrocinnamamide is added, and the mixture is heated overnight at 80 °C.
- The reaction mixture is quenched with cold water, extracted thrice with methylene dichloride, washed with water and magnesium sulfate, and dried.
- The crude product is purified by column chromatography.
- Outcome:
Step 2: Conversion to 3-Benzyl-6-bromo-2-methoxyquinoline
- Reagents and Conditions:
- Anhydrous methanol (200 mL)
- Sodium methoxide solution (200 mL)
- Reaction temperature: Reflux overnight.
- Procedure:
- 3-Benzyl-6-bromo-2-chloroquinoline is dissolved in anhydrous methanol.
- Sodium methoxide is added slowly, and the mixture is refluxed overnight.
- The reaction mixture is quenched with cold water, extracted with methylene dichloride, washed, dried, and evaporated to dryness.
- Crystallization is performed using anhydrous methanol.
- Outcome:
Step 3: Synthesis of 6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline
- Reagents and Conditions:
- 3-Benzyl-6-bromo-2-methoxyquinoline (16.9–17.5 g)
- N-chlorosuccinimide (6.8–7.5 g)
- Benzoyl peroxide (1.2–1.5 g)
- Salt of wormwood (34.4–34.9 g)
- Dry tetrachlorophenol (500 mL)
- Reaction time: 6–7 hours reflux under stirring.
- Procedure:
- The reagents are combined in a single-port bottle and refluxed with stirring.
- After completion, the solvent is evaporated, water is added, and extraction is performed with methylene dichloride.
- The organic layer is dried and the product is recrystallized using anhydrous diethyl ether.
- Outcome:
Reaction Scheme Summary
Step | Reactants/Conditions | Product | Key Features |
---|---|---|---|
1 | Phosphorus oxychloride, DMF, N-(4-bromophenyl)-3-hydrocinnamamide, 80 °C overnight | 3-Benzyl-6-bromo-2-chloroquinoline | High yield, simplified step |
2 | Anhydrous methanol, sodium methoxide, reflux overnight | 3-Benzyl-6-bromo-2-methoxyquinoline | Efficient substitution |
3 | N-chlorosuccinimide, benzoyl peroxide, salt of wormwood, tetrachlorophenol, reflux 6–7 h | This compound | Selective chloromethylation, high purity |
Alternative Diastereoselective Synthesis Approaches
Other research has explored diastereoselective synthesis involving organolithium intermediates and sulfinylketimines derived from related quinoline compounds. These methods aim to introduce stereochemical control and minimize undesired isomers during the synthesis of related quinoline derivatives. While these approaches are more complex, they provide valuable insights for advanced synthetic modifications of quinoline scaffolds.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dehalogenated quinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
The search results provide information on the synthesis of 6-bromo-3-chlorophenylmethyl-2-methoxy quinoline, its role as an intermediate in synthesizing the antitubercular agent TMC-207, and its potential applications in treating tuberculosis . Further applications of this specific compound are not detailed in the search results; however, related research regarding quinoline derivatives and magnetic resonance imaging (MRI) techniques are present and may be relevant.
Synthesis of 6-Bromo-3-Chlorophenylmethyl-2-Methoxy Quinoline
The compound 6-bromo-3-chlorophenylmethyl-2-methoxy quinoline is an intermediate in synthesizing TMC-207, a quinoline-based antitubercular agent . A synthesis process involves the following steps :
- Synthesis of 3-benzyl-6-bromo-2-chloroquinoline: This involves reacting phosphorus oxychloride with DMF (dimethylformamide) under cooling, followed by the addition of N-(4-bromophenyl)-3-hydrocinnamamide . The mixture is reacted, poured into frozen water, and extracted with methylene dichloride. The organic layer is washed, dried, and evaporated, and the residue is purified using column chromatography .
- Synthesis of 3-benzyl-15-bromo-2 methoxy quinoline: 3-benzyl-6-bromo-2-chloroquinoline is added to anhydrous methanol, followed by sodium methoxide solution. The mixture undergoes a reflux reaction and is then poured into frozen water and extracted with methylene dichloride. The organic layer is merged, dried, and crystallized with anhydrous methanol after evaporation .
- Synthesis of 6-bromo-3-Chlorophenylmethyl-2 methoxy quinoline: 3-benzyl-15-bromo-2 methoxy quinoline, N-chlorosuccinimide, benzoyl peroxide, salt of wormwood, and dry tetracol phenixin are added to a single-port bottle and stirred under reflux. After solvent evaporation, water is added, and the mixture is extracted with methylene dichloride. The organic phase is dried, and anhydrous diethyl ether is used for recrystallization after solvent evaporation .
Related Research and Potential Applications
While the primary application mentioned in the search results is as an intermediate for synthesizing the antitubercular agent TMC-207 , the broader context of quinoline derivatives suggests potential applications in other areas:
- Antitubercular Agents: Quinoline derivatives have demonstrated activity against Mycobacterium tuberculosis .
- Magnetic Resonance Imaging (MRI): MRI techniques can evaluate tissue injury and treatment response in various conditions .
Data Tables and Case Studies
Mechanism of Action
The mechanism of action of 6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
Implications :
- Electron-Withdrawing Groups (e.g., chlorine in the target compound): Enhance stability and binding affinity to mycobacterial ATP synthase .
- Heterocyclic Substituents (e.g., dihydrodioxin in VI): Improve metabolic resistance but may reduce solubility .
Modifications at Position 2
The methoxy group at position 2 is conserved in many analogs but replaced in others:
Implications :
- Methoxy Group : Balances solubility and membrane permeability .
- Aryl/Alkyl Groups : Increase lipophilicity but may reduce aqueous solubility .
Functionalization at Position 6
The bromine atom at position 6 is critical for bioactivity and further functionalization:
Biological Activity
6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline is a synthetic organic compound belonging to the quinoline family. Its unique structure, characterized by a bromine atom at the 6-position, a methoxy group at the 2-position, and a 4-chlorobenzyl substituent at the 3-position, suggests potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its interaction with various biological targets.
- Molecular Formula : C16H14BrClN2O
- Molecular Weight : 353.65 g/mol
- Structure : The compound features halogen and methoxy groups, which can enhance its pharmacological profile.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial activities. Quinoline derivatives have historically shown efficacy against various pathogens, and this compound is no exception.
Studies and Findings
- Antibacterial Activity : Research has demonstrated that quinoline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound showed minimum inhibitory concentration (MIC) values indicating potent antibacterial effects against strains like E. coli and Staphylococcus aureus .
- Antifungal Activity : The compound has also been evaluated for antifungal properties, demonstrating effectiveness against fungi such as Candida albicans. The MIC values for antifungal activity ranged from 16.69 to 78.23 µM .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies on human cancer cell lines.
Case Studies
- Cell Line Studies : The compound was tested against several human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). Results indicated that it exhibited significant cytotoxic effects, with IC50 values suggesting effective inhibition of cell proliferation .
- Mechanism of Action : The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest. Studies suggest that quinoline derivatives can disrupt cellular signaling pathways critical for cancer cell survival .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals the unique biological profile of this compound.
Compound Name | Structural Features | Notable Activities |
---|---|---|
6-Bromo-4-(3-chlorophenyl)-2-methoxyquinoline | Bromine at position 6, chlorophenyl at position 4 | Antimicrobial properties |
3-Bromomethylquinoline | Bromomethyl group at position 3 | Anticancer activity |
7-Bromoquinoline | Bromine at position 7 | Antiparasitic effects |
The presence of both halogen substituents and the methoxy group in this compound may contribute to its distinct reactivity patterns and biological activities compared to other derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.